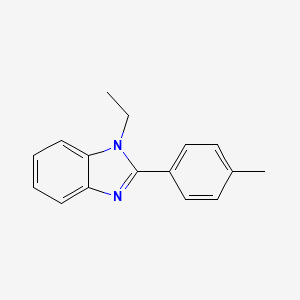

1-Ethyl-2-(4-methylphenyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-(4-methylphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCLJMQIZFOJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characterization of 1 Ethyl 2 4 Methylphenyl Benzimidazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 1-Ethyl-2-(4-methylphenyl)benzimidazole is expected to show distinct signals corresponding to each unique proton environment. The ethyl group attached to the nitrogen atom would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum. The methyl group on the p-tolyl ring would appear as a singlet. The aromatic protons of the benzimidazole (B57391) and p-tolyl rings would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns (doublets, triplets, or multiplets) dictated by their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the N-ethyl group and the single carbon of the p-tolyl's methyl group in the aliphatic region (typically < 40 ppm). The aromatic and heterocyclic carbons, including the quaternary carbons, would appear in the downfield region (typically > 110 ppm). The C2 carbon of the benzimidazole ring, positioned between the two nitrogen atoms, is characteristically shifted further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| N-CH₂-CH₃ | Triplet | Aliphatic (e.g., 14-16) |

| N-CH₂-CH₃ | Quartet | Aliphatic (e.g., 40-45) |

| Ar-CH₃ | Singlet | Aliphatic (e.g., 20-22) |

| Benzimidazole Aromatic | Multiplets (7.2-7.8) | Aromatic (110-145) |

| p-Tolyl Aromatic | Doublets (7.2-7.8) | Aromatic (125-140) |

| C2 (N-C-N) | - | Heteroaromatic (~152) |

Note: These are predicted values based on typical ranges for similar benzimidazole structures. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The characteristic C=N stretching vibration of the imidazole (B134444) ring is typically found in the 1620-1580 cm⁻¹ region. Aromatic C=C stretching vibrations would also be present in the 1600-1450 cm⁻¹ range.

Table 2: Key IR Absorption Bands for Benzimidazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=N Stretch (Imidazole Ring) | 1620-1580 |

| C=C Stretch (Aromatic Rings) | 1600-1450 |

Source: General IR spectroscopy tables and data from related benzimidazole compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₆H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (236.31 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the bond between the benzimidazole and p-tolyl moieties, providing further structural confirmation.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers definitive proof of molecular structure and reveals how molecules are arranged in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

SCXRD analysis provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and torsion angles. For substituted 2-phenylbenzimidazoles, the benzimidazole ring system is typically planar. researchgate.net A key structural parameter is the dihedral angle between the plane of the benzimidazole core and the plane of the 2-phenyl (in this case, 4-methylphenyl) ring. In related structures, this angle is significant, often ranging from 28° to 43°, indicating a twisted conformation that minimizes steric hindrance. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Structurally Related Benzimidazole Compounds

| Compound | Crystal System | Space Group | Dihedral Angle (Benzimidazole/Phenyl) | Reference |

| Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate | Triclinic | P-1 | 37.34°, 42.42° | researchgate.net |

| Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate | Orthorhombic | Pbcn | 28.81° | researchgate.net |

| 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole | Triclinic | P-1 | Not specified | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal lattice is governed by various non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors like N-H (which is substituted with an ethyl group in the target molecule), the crystal packing is primarily directed by weaker interactions. These include C-H···N and C-H···π hydrogen bonds, where a hydrogen atom on one molecule interacts with a nitrogen atom or the electron cloud of an aromatic ring on a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions between the planar aromatic rings of the benzimidazole core and the p-tolyl groups are common in stabilizing the crystal structure of such compounds, with typical centroid-to-centroid distances between stacked rings being around 3.5 to 3.8 Å. researchgate.netresearchgate.net These interactions collectively build the three-dimensional supramolecular architecture. researchgate.netnih.gov

Conformational Analysis and Torsional Angles in the Solid State

The conformation of this compound in the solid state is primarily defined by the relative orientation of the benzimidazole and the 4-methylphenyl (p-tolyl) ring systems. This orientation is best described by the torsional or dihedral angle between the planes of these two aromatic moieties. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures provides valuable insights into the expected conformation.

For instance, in the structurally similar compound, Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate, the dihedral angle between the mean plane of the benzimidazole ring system and the p-tolyl ring is reported to be 39.32 (4)°. nih.govnih.gov This significant twist from coplanarity is a common feature in 2-arylbenzimidazole derivatives and is attributed to steric hindrance between the ortho-hydrogens of the two ring systems.

Further evidence from another related compound, Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate, which contains two crystallographically independent molecules in its asymmetric unit, shows dihedral angles of 37.34 (5)° and 42.42 (5)° between the benzimidazole and p-tolyl rings. researchgate.net These values underscore that while a twisted conformation is consistently observed, the exact angle can be influenced by the nature of other substituents and the specific crystal packing environment. The ethyl group at the N1 position of the benzimidazole core also adopts a specific conformation to minimize steric strain, though detailed torsional angles for this group are dependent on the full crystallographic solution.

Table 1: Torsional Angles in Structurally Related Benzimidazole Derivatives

| Compound | Dihedral Angle Between Benzimidazole and p-Tolyl Ring (°) | Reference |

| Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate | 39.32 (4) | nih.govnih.gov |

| Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate (Molecule A) | 37.34 (5) | researchgate.net |

| Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate (Molecule B) | 42.42 (5) | researchgate.net |

Hirshfeld Surface Analysis and Quantitative Interpretation of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. The analysis also generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts and provide quantitative percentages for each type of interaction.

While a specific Hirshfeld surface analysis for this compound has not been reported, data from other benzimidazole derivatives reveal common interaction patterns. The analysis partitions the crystal space into regions where each point is closer to a given molecule than any other, providing a detailed picture of how molecules "touch" each other in the crystal.

The most significant intermolecular contacts in the crystal packing of benzimidazole derivatives are typically dominated by H···H, C···H/H···C, and various heteroatom contacts. For example, a Hirshfeld analysis performed on a different benzimidazole compound revealed the following contributions: H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), N···H/H···N (6.1%), and C···C (4.6%). nih.gov Another study on a related derivative showed contributions from H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%) interactions. researchgate.net

These contacts represent the cumulative forces, including van der Waals forces and, where applicable, hydrogen bonds and π–π stacking, that stabilize the crystal structure. The prevalence of H···H and C···H contacts is expected for organic molecules rich in hydrogen atoms. The C···C contacts, though often a smaller percentage, can be indicative of π–π stacking interactions between aromatic rings, which are crucial for the stability of many benzimidazole crystal structures. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzimidazole Derivatives

| Intermolecular Contact Type | Typical Contribution Range (%) | Significance in Crystal Packing |

| H···H | 28 - 50 | Represents the most abundant, albeit weaker, van der Waals contacts. |

| C···H/H···C | 27 - 28 | Significant van der Waals interactions, crucial for overall packing. |

| N···H/H···N | 6 - 27 | Can indicate the presence of N–H···N hydrogen bonds or weaker contacts. |

| O···H/H···O | ~12 | Important for structures with hydroxyl or carbonyl groups, indicating hydrogen bonding. |

| C···C | 4 - 6 | Often indicative of π–π stacking interactions between aromatic rings. |

| C···N/N···C | ~6 | Represents interactions between aromatic rings and nitrogen atoms. |

Note: The data in this table is representative of the benzimidazole class of compounds and is not specific to this compound. The actual percentages can vary based on the specific substituents and crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 2 4 Methylphenyl Benzimidazole

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Investigation of Conformational Sampling and Flexibility:Reports on MD simulations to study the dynamic behavior, conformational changes, and flexibility of 1-Ethyl-2-(4-methylphenyl)benzimidazole over time are absent from the scientific literature. These simulations would provide a deeper understanding of how the molecule behaves in a dynamic environment, such as in solution.

While computational studies exist for a wide range of other substituted benzimidazole (B57391) derivatives, the specific combination of the ethyl group at the N1 position and the 4-methylphenyl (p-tolyl) group at the C2 position has not been the subject of detailed theoretical investigation in the reviewed literature. Future computational research would be necessary to elucidate the specific electronic, structural, and dynamic properties of this compound.

Analysis of Solvation Effects and Interfacial Interactions

Solvation Effects: The interaction of a solute with solvent molecules can significantly influence its conformation, reactivity, and electronic properties. For this compound, computational models can predict how the molecule orients itself in various solvents, ranging from polar to non-polar. These simulations can quantify the solvation free energy, which is a measure of the energetic favorability of dissolving the compound in a particular solvent. The benzimidazole core, with its nitrogen atoms, can form hydrogen bonds with protic solvents, while the ethyl and 4-methylphenyl (p-tolyl) groups contribute to hydrophobic interactions. The interplay of these forces dictates the solubility and stability of the compound in a given medium.

Interfacial Interactions: The study of how this compound interacts with biological membranes or other phase boundaries is crucial for understanding its potential bioactivity. Molecular dynamics simulations are a powerful tool to model these interactions. By placing the molecule in a simulated lipid bilayer, researchers can observe its preferred orientation and depth of penetration into the membrane. nih.gov These simulations can reveal key interactions, such as hydrogen bonding with lipid headgroups or hydrophobic interactions with the lipid tails, that govern the compound's behavior at the interface. nih.govbrieflands.comscholaris.cafrontiersin.org For instance, the p-tolyl group might anchor within the hydrophobic core of the membrane, while the more polar benzimidazole ring could reside closer to the aqueous interface.

Below is an illustrative data table showing typical interaction energies of a benzimidazole derivative at a lipid bilayer interface, as would be determined from molecular dynamics simulations.

| Interaction Type | Energy (kcal/mol) | Interacting Groups |

| Electrostatic | -15.2 | Benzimidazole Nitrogens with Lipid Phosphate Groups |

| Van der Waals | -25.8 | Ethyl and p-Tolyl Groups with Lipid Acyl Chains |

| Hydrogen Bonding | -5.7 | Benzimidazole N-H with Water/Lipid Headgroups |

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental or computational results for this compound were not available in the public domain at the time of this writing.

Advanced Theoretical Insights into Electronic Structure and Reactivity

To gain a more profound understanding of the intrinsic properties of this compound, advanced theoretical methods are employed to dissect its electronic structure and predict its reactivity.

Absolutely Localized Molecular Orbital (ALMO) Analysis for Decomposing Substituent Effects

Absolutely Localized Molecular Orbital (ALMO) analysis is a sophisticated energy decomposition analysis (EDA) method that provides a detailed breakdown of the interaction energy between molecular fragments. q-chem.comyoutube.comsoton.ac.uksemanticscholar.org This technique is particularly useful for understanding the influence of the ethyl and p-tolyl substituents on the electronic properties of the benzimidazole core.

In an ALMO-EDA calculation, the total interaction energy between the benzimidazole core and its substituents can be decomposed into several physically meaningful components:

Frozen Density (FRZ): This term represents the energy change upon bringing the fragments together without allowing their electron densities to relax. It includes electrostatic and Pauli repulsion contributions.

Polarization (POL): This component accounts for the energy lowering due to the distortion of each fragment's electron cloud in response to the electric field of the other fragments.

Charge Transfer (CT): This term quantifies the energy stabilization resulting from the flow of electrons from occupied orbitals of one fragment to the virtual orbitals of another.

An illustrative breakdown of the interaction energy between the benzimidazole core and the p-tolyl substituent, as would be obtained from an ALMO-EDA, is presented below.

| Energy Component | Energy (kcal/mol) |

| Frozen Density (FRZ) | 25.5 |

| Polarization (POL) | -10.2 |

| Charge Transfer (CT) | -8.9 |

| Total Interaction Energy | 6.4 |

Note: The data in this table is representative and based on typical values for similar aromatic interactions. It is intended for illustrative purposes, as specific ALMO-EDA results for this compound were not available in the public domain at the time of this writing.

This detailed theoretical approach provides a powerful lens through which the subtle electronic effects governing the structure and reactivity of this compound can be understood, paving the way for the rational design of new derivatives with tailored properties.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Ethyl 2 4 Methylphenyl Benzimidazole

Nucleophilic and Electrophilic Reactivity of the Benzimidazole (B57391) Core

The benzimidazole ring is an aromatic, bicyclic heterocycle possessing both nucleophilic and electrophilic characteristics. researchgate.net The fusion of the benzene (B151609) and imidazole (B134444) rings creates a unique electronic distribution that dictates its reactivity. The imidazole moiety contains two nitrogen atoms: the N1 nitrogen, which is pyrrole-like and electron-donating, and the N3 nitrogen, which is pyridine-like and electron-withdrawing. This configuration makes the C2 carbon, situated between the two nitrogen atoms, electron-deficient and thus a primary site for nucleophilic attack. Conversely, the benzene portion of the core is electron-rich and susceptible to electrophilic substitution.

Computational studies, such as Molecular Electrostatic Potential (MEP) analysis, provide a visual representation of this electronic landscape. For analogous 1-alkyl-2-aryl benzimidazole derivatives, MEP maps show that regions of negative potential (red), indicating susceptibility to electrophilic attack, are localized on heteroatoms within substituents. mdpi.com Regions of positive potential (blue), which are prone to nucleophilic attack, are typically found on specific carbon and hydrogen atoms. mdpi.com This inherent polarity is fundamental to understanding the reaction pathways of the molecule.

Table 1: General Reactivity Sites of the Benzimidazole Core

| Position | Electronic Nature | Primary Reactivity |

|---|---|---|

| N1 (Pyrrole-like) | π-Excessive / Electron-donating | Site for alkylation/acylation |

| C2 | Electron-deficient | Nucleophilic substitution/attack |

| N3 (Pyridine-like) | π-Deficient / Electron-withdrawing | Protonation / Lewis acid coordination |

| Benzene Ring (C4-C7) | π-Excessive / Electron-rich | Electrophilic aromatic substitution |

Specific Reaction Pathways Involving N1-Alkyl and C2-Aryl Substituents

The substituents at the N1 and C2 positions significantly influence the reactivity of the benzimidazole core and introduce new reaction pathways.

The N1-ethyl group is generally stable but can participate in or influence various reactions. Its primary role is to block the N1 position, preventing the tautomerism seen in N-unsubstituted benzimidazoles and directing any further substitution to the N3 nitrogen. The synthesis of N-alkylated benzimidazoles is commonly achieved via nucleophilic substitution, where the benzimidazole anion reacts with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate. nih.gov While the N-ethyl bond is robust, extreme conditions or specific enzymatic reactions can lead to N-dealkylation.

The C2-(4-methylphenyl) substituent is a key site for chemical modification. The aryl group can undergo typical electrophilic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-donating or -withdrawing nature of the benzimidazole ring. More advanced transformations leverage modern organometallic chemistry. For instance, 2-aryl benzimidazoles can undergo transition-metal-catalyzed C-H bond activation. researchgate.net Ruthenium(II) and Rhodium(III) catalysts can direct the cyclization of the C2-aryl group with various coupling partners, such as alkynes or ylides, to form novel fused polycyclic systems. researchgate.net This pathway involves the ortho-C-H bond of the tolyl group, demonstrating a powerful method for elaborating the core structure.

Another important reaction pathway is the copper-hydride catalyzed C2-allylation of N-activated benzimidazoles. nih.gov By converting the N1-substituted benzimidazole into an electrophilic species (e.g., N–OPiv benzimidazoles), the inherent nucleophilicity of the N3 nitrogen is reversed, allowing a copper-alkyl intermediate (generated from a 1,3-diene) to attack the C2 carbon exclusively. nih.gov This method achieves a reversal of the typical reactivity pattern, enabling the formation of C-C bonds at the otherwise electrophilic C2 position.

Mechanistic Studies of Key Chemical Transformations (e.g., Hydrolysis, Oxidation, Reduction)

The chemical transformations of 1-Ethyl-2-(4-methylphenyl)benzimidazole are underpinned by distinct reaction mechanisms.

Reduction: The formation of the 1,2-disubstituted benzimidazole core often involves a reductive cyclization step. mdpi.com A common synthetic route starts with an N-ethylated o-nitroaniline derivative. The mechanism involves the chemical reduction of the nitro group to an amine using reagents like sodium dithionite (B78146) or catalytic hydrogenation (e.g., Pd-C). mdpi.comgoogle.com The newly formed diamine intermediate then undergoes condensation with 4-methylbenzaldehyde (B123495) to form a Schiff base, which subsequently cyclizes and aromatizes, often oxidatively, to yield the final benzimidazole product.

Oxidation: The benzimidazole ring can be involved in oxidative reactions, particularly dehydrogenative couplings. Cobalt-catalyzed dehydrogenative coupling of o-phenylenediamines with primary alcohols provides a direct route to 2-substituted benzimidazoles. rsc.org Density Functional Theory (DFT) simulations of this process suggest a mechanism involving the oxidation of the alcohol to an aldehyde by the Co(II) catalyst. rsc.org This is followed by condensation with the diamine and subsequent intramolecular dehydrogenative cyclization to form the aromatic benzimidazole ring, regenerating the active catalyst.

Hydrolysis: The benzimidazole ring is generally stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, or through specific mechanistic pathways, the imidazole ring can be cleaved. Computational studies on the hydrolysis of related N-heterocyclic carbenes (NHCs), which are the carbene tautomers of imidazolium (B1220033) salts, provide insight into a potential mechanism. acs.org The process is believed to initiate with the formation of a carbene-water complex, which then converts to an imidazolium hydroxide (B78521) intermediate. acs.org This intermediate can then undergo nucleophilic attack by hydroxide, leading to a ring-opened product. The stability of the imidazolium hydroxide is crucial and is enhanced by the presence of multiple water molecules that facilitate proton transfer. acs.org

Table 2: Mechanistic Overview of Key Transformations

| Transformation | Key Reagents/Conditions | General Mechanistic Steps |

|---|---|---|

| Reductive Cyclization (Synthesis) | Na2S2O4 or H2/Pd-C | 1. Reduction of ortho-nitro group to amine. 2. Condensation with aldehyde to form Schiff base. 3. Intramolecular cyclization and aromatization. |

| Dehydrogenative Coupling (Oxidation) | Co(II) catalyst, Primary alcohol | 1. Catalyst oxidizes alcohol to aldehyde. 2. Condensation of in-situ aldehyde with diamine. 3. Dehydrogenative cyclization to form benzimidazole. |

| Hydrolysis (Ring Opening) | Strong acid/base, H2O | 1. Formation of carbene-water complex or protonation. 2. Formation of hydroxide adduct at C2. 3. Ring cleavage to form N-(2-aminoaryl)amide derivative. |

Exploration of Novel Reaction Chemistry and Synthetic Utility

The this compound scaffold is a valuable building block in the development of novel chemical entities and materials. Its synthetic utility stems from its rigid structure, electronic properties, and the multiple sites available for functionalization.

In coordination chemistry, benzimidazole derivatives serve as excellent ligands for transition metals. researchgate.net The nitrogen atoms can coordinate to metal centers like cobalt, copper, or iron, forming stable complexes. These complexes themselves can be used as catalysts, for example, in ethylene (B1197577) oligomerization and polymerization reactions, demonstrating the utility of the benzimidazole core in materials science. researchgate.net

A significant area of exploration is in medicinal chemistry, where the benzimidazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. acs.org Researchers frequently use the N1 and C2 positions as anchor points to build more complex molecules. For instance, novel benzimidazole-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. nih.gov The synthesis involves modifying a precursor benzimidazole-carbohydrazide to form the oxadiazole ring, showcasing how the benzimidazole can be integrated into larger heterocyclic systems. nih.gov Similarly, the transformation of benzimidazole derivatives into fused systems like pyrimido[1,6-a]benzimidazoles highlights their role as versatile synthons for constructing complex heterocyclic frameworks. researchgate.net The N-alkylated 2-arylbenzimidazole structure is a common motif in the design of new antiproliferative, antifungal, and antibacterial agents. acs.org

The development of novel, environmentally benign synthetic methods continues to enhance the utility of these compounds. Metal-free, one-pot syntheses and reactions in green solvents like water are increasingly being reported, making the production of these valuable scaffolds more efficient and sustainable. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design for Benzimidazole Analogs

Systematic Structure-Activity Relationship (SAR) Studies of Benzimidazole (B57391) Derivatives

Systematic SAR studies involve the methodical modification of a lead compound's chemical structure to identify the key molecular features responsible for its biological activity. For benzimidazole derivatives, this typically involves altering substituents at three primary locations: the N1-position of the imidazole (B134444) ring, the C2-position, and the C5 and C6 positions of the fused benzene (B151609) ring. rroij.com

The substituent at the N1-position of the benzimidazole ring plays a significant role in modulating the physicochemical properties and biological efficacy of the molecule. acs.org Studies have shown that modifications at this position can influence factors such as lipophilicity, metabolic stability, and the orientation of the molecule within a target's binding site. acs.orgmdpi.comnih.gov

Research indicates that the biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions, with the N-1 position being particularly important for potentially enhancing chemotherapeutic efficacy. acs.org For instance, in the development of antiproliferative and antimicrobial agents, various aliphatic chains have been introduced at the N-1 position. acs.org One study on N-substituted benzimidazole-derived Schiff bases investigated the impact of different groups at the N-atom on antiviral, antibacterial, and antiproliferative activities. mdpi.comnih.govscispace.com It was found that a phenyl ring attached to the N1-position had a pronounced positive impact on antiproliferative activity, while an N-hexyl substitution resulted in broad but modest activity. mdpi.comnih.gov In another context, N-Boc (tert-butyloxycarbonyl) substitution on certain benzimidazole derivatives led to higher inhibitory potency against soluble epoxide hydrolase (sEH) compared to their N-unsubstituted counterparts. nih.gov

The ethyl group in 1-Ethyl-2-(4-methylphenyl)benzimidazole provides a small, lipophilic substituent at the N1-position. This alkyl group can contribute to favorable hydrophobic interactions within a protein binding pocket, potentially enhancing binding affinity and cell permeability compared to an unsubstituted N-H group. The length and nature of this alkyl chain are critical, with different lengths being optimal for different biological targets. acs.org

Table 1: Influence of N1-Substitution on Biological Activity of Benzimidazole Analogs

| N1-Substituent | Target/Activity | Observation | Reference(s) |

| Phenyl | Antiproliferative | Pronounced positive impact on activity. | mdpi.comnih.gov |

| Hexyl | Antiproliferative | Broad but modest activity against tested cancer cell lines. | mdpi.com |

| tert-Butyloxycarbonyl (Boc) | sEH Inhibition | Higher inhibitory potency than N-unsubstituted derivatives. | nih.gov |

| Benzyl | Analgesic | Compound with 5-NO2 on the fused ring showed potent activity. | researchgate.net |

The C2-position is one of the most frequently modified sites in the benzimidazole scaffold, offering a vector for introducing a wide variety of substituents that can profoundly influence potency and selectivity. rroij.comacs.org Aryl groups at this position, as seen in this compound, are common and their substitution patterns are a key determinant of activity.

The C2-substituent can directly engage in crucial binding interactions, such as hydrogen bonds, π–π stacking, and hydrophobic interactions with the target protein. researchgate.net For example, C2-substituents can enhance binding to viral polymerases or proteases, which are critical enzymes in a virus's lifecycle. rroij.com The nature of the aryl group and its substituents dictates the electronic and steric properties of the molecule, thereby affecting its interaction with specific amino acid residues in the target's active site.

In the case of this compound, the C2-moiety is a 4-methylphenyl (tolyl) group. The phenyl ring itself can participate in aromatic interactions, while the methyl group at the para-position adds a small hydrophobic element. This methyl group can also influence the electronic properties of the phenyl ring and its orientation relative to the benzimidazole core. Studies on related compounds have shown that even minor changes to the C2-aryl group can lead to significant shifts in biological activity. For instance, the introduction of different substituents on a 2-phenyl ring of benzimidazoles resulted in varying levels of antibacterial activity. researchgate.net Similarly, the replacement of a thiazole (B1198619) ring with a 2-(5-ethyl-2-pyridinyl) group in a benzimidazole analog led to improved anti-inflammatory activity. nih.gov

Table 2: Examples of C2-Aryl Moiety Modifications and Their Biological Impact

| C2-Moiety | Target/Activity | Key Finding | Reference(s) |

| 2-(4-aminophenyl) | Antibacterial (P. aeruginosa) | Showed moderate antibacterial activity. | researchgate.net |

| 2-(5-ethyl-2-pyridinyl) | Anti-inflammatory | Displayed better anti-inflammatory activity than reference drugs. | nih.gov |

| 2-(1-(4-isobutylphenyl)ethyl) | FLAP Inhibition | Identified as an inhibitor of leukotriene biosynthesis. | nih.gov |

| Various Aryl Halides | General Synthesis | Efficient C-2 arylation of benzimidazoles is a viable synthetic route. | researchgate.net |

Substitutions on the fused benzene portion of the benzimidazole nucleus, typically at the C5 and C6 positions, provide another avenue for fine-tuning pharmacological activity. These modifications can alter the electronic landscape of the entire heterocyclic system and introduce new points of interaction with the biological target.

Research has demonstrated that small, electron-withdrawing or electron-donating groups at these positions can significantly modulate the activity of benzimidazole derivatives. For example, a study on antimicrobial benzimidazoles found that 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was the most active compound against several Gram-positive bacteria. nih.gov In the realm of anticancer research, compounds featuring a methyl or a cyano group at the 5(6)-position of the benzimidazole ring exhibited the strongest antiproliferative effects among a series of tested derivatives. mdpi.com

Table 3: Effect of C5/C6 Substitutions on Benzimidazole Activity

| C5/C6-Substituent | Target/Activity | Observation | Reference(s) |

| 5-Chloro | Antibacterial (Gram-positive) | Most active compound in the tested series. | nih.gov |

| 5(6)-Methyl | Antiproliferative | Displayed the strongest antiproliferative effect in its class. | mdpi.com |

| 5(6)-Cyano | Antiproliferative | Also displayed the strongest antiproliferative effect. | mdpi.com |

| 5(6)-Bromo | DNA Gyrase B Inhibition | Core molecule used for synthesizing derivatives with potential inhibitory activity. | nih.gov |

Ligand-Based and Structure-Based Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach can be either ligand-based, where a model is derived from a set of known active molecules, or structure-based, where the model is developed from the known 3D structure of the target protein, often with a bound ligand. tandfonline.complantarchives.org

Several studies have successfully applied pharmacophore modeling to understand the target interactions of benzimidazole derivatives. In one such study targeting the Farnesoid X receptor (FXR), a potential target for diabetes, a series of benzimidazole-based agonists was used to develop an atom-based 3D-QSAR model. tandfonline.comtandfonline.comresearchgate.net The best-performing pharmacophore hypothesis, designated HHHRR, consisted of three hydrophobic features (H) and two aromatic rings (R). researchgate.netnih.gov This model not only showed good statistical correlation for the training set of compounds but also demonstrated strong predictive power for a test set, highlighting the key features required for FXR agonism. tandfonline.comnih.gov

Table 4: Pharmacophore Models for Benzimidazole Derivatives Targeting Various Receptors

| Biological Target | Pharmacophore Model Features | Description | Reference(s) |

| Farnesoid X receptor (FXR) | HHHRR | Three hydrophobic features and two aromatic rings. | tandfonline.comresearchgate.netnih.gov |

| Cyclooxygenase (COX) | AHRR | One hydrogen bond acceptor, two aromatic rings, and one hydrophobic interaction. | plantarchives.org |

| E. coli DNA Gyrase B | H-bond donors/acceptors, aromatic/hydrophobic portions | Key functional groups at the C2 and C5(6) positions for interaction with enzyme residues. | nih.gov |

Computational Approaches in Lead Optimization and Analog Design

Computational chemistry has become an indispensable part of modern drug discovery, providing powerful tools for lead optimization and the design of new analogs. sysrevpharm.orgmdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and analyze how potential drug candidates interact with their protein targets at an atomic level, guiding the synthesis of more effective compounds. nih.govnih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of benzimidazole design, docking studies have been used to investigate the binding affinity of derivatives against various targets. For instance, docking simulations were performed to understand the binding of benzimidazole-based compounds to the active site of the human FXR protein. nih.gov In another study focused on developing new antitubercular agents, molecular docking was used to screen 23 benzimidazole derivatives against four different targets in Mycobacterium tuberculosis, ultimately identifying the DprE1 enzyme as the likely target. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust their conformations to achieve an optimal binding state. nih.gov This technique was used to support the findings from the antitubercular docking study, confirming the stability of the interactions between the most promising benzimidazole compounds and the DprE1 enzyme. nih.govresearchgate.net By combining these computational approaches, researchers can rationally design new analogs with improved binding affinity, selectivity, and pharmacokinetic properties, accelerating the drug development process. nih.gov

Molecular Interactions and Biological Mechanisms of Action of Benzimidazole Derivatives

Enzymatic Inhibition Mechanisms and Target Profiling

The benzimidazole (B57391) class of compounds has been widely investigated for inhibitory activity against various enzymes. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govphyschemres.orgnih.gov Similarly, derivatives have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.govnih.gov In oncology, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial tyrosine kinase in angiogenesis, is a known mechanism for some benzimidazoles. nih.govmdpi.comnih.govnih.gov Furthermore, inhibition of monoamine oxidases (MAO-A and MAO-B) by benzimidazole chalcones has been reported, suggesting potential applications in neurological disorders. researchgate.net

Despite this extensive body of research on the broader family, no specific studies detailing the inhibitory activity or target profile of 1-Ethyl-2-(4-methylphenyl)benzimidazole against acetylcholinesterase, butyrylcholinesterase, cyclooxygenase, 5-lipoxygenase, VEGFR-2, or monoamine oxidases could be located.

Interaction with Specific Receptor Systems

Research into the interaction of benzimidazoles with specific receptor systems has yielded promising results for certain derivatives. For instance, novel benzimidazole-containing compounds have been developed as selective ligands for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain. nih.gov

However, there is no available research data on the interaction of this compound with specific receptor systems such as the Transient Receptor Potential Vanilloid-1 (TRPV1), cannabinoid receptors, or bradykinin (B550075) receptors.

Modulation of Cellular Processes and Pathways

The ability of benzimidazole derivatives to modulate cellular processes is well-documented, forming the basis for their therapeutic potential.

Cytotoxicity against Cancer Cell Lines: Many novel benzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), pancreatic (PANC-1), and liver (HepG2) cancer cells. nih.govnih.govjksus.orgjksus.org The mechanisms often involve targeting critical cellular components like microtubules. nih.gov

Antiviral Mechanisms: The benzimidazole scaffold is present in several antiviral agents. Research has shown that certain derivatives can act as allosteric inhibitors of viral enzymes, such as the hepatitis C virus (HCV) RNA-dependent RNA polymerase, thereby interfering with viral replication. nih.gov

Antiprotozoal Activities: Benzimidazoles are widely used as anthelmintic agents. nih.gov Their mechanism of action in protozoa often involves binding to β-tubulin, which disrupts microtubule polymerization and inhibits essential cellular functions like motility and cell division. nih.govresearchgate.net This activity has been demonstrated against parasites like Trichomonas vaginalis and Giardia lamblia. nih.govnih.gov

While these findings highlight the potential of the benzimidazole core, no studies have been published that specifically evaluate the cytotoxic, antiviral, or antiprotozoal activities of this compound.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique frequently used to predict the binding modes and affinities of ligands to their macromolecular targets. Numerous in silico studies have been conducted on various benzimidazole derivatives to elucidate their interactions with the active sites of enzymes like acetylcholinesterase, VEGFR-2, and β-tubulin. physchemres.orgmdpi.comnih.gov These studies help in understanding structure-activity relationships and in designing more potent and selective inhibitors. physchemres.orgukm.my

A search for molecular docking studies focusing specifically on this compound with any target macromolecule did not yield any results.

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Biology Probes for Pathway Elucidation

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their function in biological systems. escholarship.org The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry and has been successfully adapted for the development of such probes. nih.gov For instance, benzimidazole-based "clickable" probes have been engineered for the efficient and specific labeling of cellular enzymes like protein arginine deiminases (PADs), which are implicated in autoimmune diseases and cancers. nih.gov These probes typically contain a reactive group and a reporter tag (like an alkyne for click chemistry), allowing for the identification and visualization of target engagement within complex cellular environments. nih.gov

Similarly, other benzimidazole derivatives have been developed as fluorescent probes for detecting biologically important molecules. A notable example is the design of a probe for cysteine (Cys), an amino acid whose deficiency or excess is linked to various health disorders. nih.gov This probe demonstrated high selectivity and sensitivity, even enabling the detection of intracellular cysteine in live-cell imaging. nih.gov

While specific research on 1-Ethyl-2-(4-methylphenyl)benzimidazole as a chemical probe is not extensively documented, its core structure suggests significant potential. The ethyl group at the N1 position and the tolyl group at the C2 position can be systematically modified. Functional handles for bioorthogonal reactions (e.g., alkynes, azides) or fluorophores could be incorporated to develop novel probes for pathway elucidation and target validation.

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, while crystal engineering aims to design solid-state structures with desired properties based on an understanding of these interactions. The structure of this compound is well-suited for exploration in these fields due to its combination of a planar benzimidazole ring system and aromatic substituents, which facilitate various intermolecular forces.

Crystal structure analyses of closely related 2-arylbenzimidazole derivatives reveal that weak intermolecular forces such as C-H···π, C-H···O, and π–π stacking interactions are pivotal in dictating their crystal packing and forming higher-order supramolecular architectures like one- or two-dimensional networks. nih.govnih.govresearchgate.net

| Compound | Dihedral Angle (Benzimidazole/Aryl Ring) | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate | 39.32° | C-H···O hydrogen bonds | Infinite chains | nih.gov |

| Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate | 37.34° / 42.42° (two molecules in asymmetric unit) | O-H···N, C-H···O, C-H···π, π–π stacking | Columns | researchgate.net |

| Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate | 28.81° | C-H···π, π–π stacking | Linked molecular network | researchgate.net |

| Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate | 25.90° / 33.70° | Not specified | Not specified | researchgate.net |

Investigation as Corrosion Inhibitors

Benzimidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. acs.org Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net The adsorption process is facilitated by the presence of the planar benzimidazole ring, π-electrons in the aromatic systems, and heteroatoms (nitrogen) that can coordinate with vacant d-orbitals of the metal. peacta.org

A close structural analogue, 1-Butyl-2-(4-methylphenyl)benzimidazole , has been specifically studied as a corrosion inhibitor for mild steel in 1.0 M HCl. researchgate.net Theoretical and experimental studies, including electrochemical measurements, demonstrated that this compound exhibits excellent inhibition performance, reaching up to 95% efficiency at a 10 mM concentration. It functions as a mixed-type inhibitor, meaning it reduces the rate of both the anodic and cathodic reactions. researchgate.net The strong adsorption is attributed to the planar benzimidazole ring and the electron-donating nature of the 4-methylphenyl (tolyl) group. The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. acs.orgresearchgate.net

Given the minor structural difference (ethyl vs. butyl group), this compound is expected to exhibit comparable or even enhanced corrosion inhibition properties, making it a strong candidate for applications in industrial acid cleaning, oil and gas exploration, and chemical processing.

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Inhibition Efficiency | 95% (at 10 mM concentration) | |

| Inhibitor Type | Mixed-type (suppresses both anodic and cathodic reactions) | researchgate.net |

| Mechanism of Action | Adsorption on the metal surface, forming a protective film | researchgate.net |

| Adsorption Isotherm | Langmuir | researchgate.net |

Potential in the Design of Functional Organic Materials

The field of functional organic materials leverages the tunable electronic and photophysical properties of organic molecules for applications in electronics and optoelectronics. 2-Arylbenzimidazoles, the parent class of this compound, have garnered significant interest in this area. nih.gov Their rigid, conjugated structure provides good thermal stability and charge-transporting capabilities.

Specifically, 2-arylbenzimidazoles are used as essential ligands in the construction of cyclometalated iridium(III) and ruthenium(II) complexes. These organometallic complexes are highly valued as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov The benzimidazole moiety helps in tuning the HOMO-LUMO energy levels of the complex, which in turn determines the color and efficiency of light emission in OLEDs or the efficiency of light harvesting in DSSCs.

This compound possesses the core electronic features of a 2-arylbenzimidazole. The ethyl group at the N1 position can enhance the solubility of the compound and its corresponding metal complexes in organic solvents, which is a crucial advantage for device fabrication via solution-processing techniques. The tolyl group at the C2 position can also influence the electronic properties and steric hindrance of the molecule, providing another avenue for fine-tuning material performance. Therefore, this compound represents a promising building block for the synthesis of new ligands and the development of advanced functional materials for next-generation electronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-2-(4-methylphenyl)benzimidazole, and how can reaction conditions be optimized for yield?

- Methodology :

- Condensation reactions : React o-phenylenediamine with formic acid derivatives (e.g., ethyl formate) under acidic conditions. For regioselective substitution, introduce the 4-methylphenyl group via Suzuki-Miyaura coupling after initial benzimidazole ring formation .

- Green chemistry approaches : Cyclize o-phenylenediamines using CO₂ and H₂ under catalytic conditions (e.g., Cu-based catalysts) to improve sustainability .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios to maximize yield (typically 60–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. ORTEP-3 can visualize thermal ellipsoids .

- Vibrational analysis : Employ FT-IR and Raman spectroscopy with Potential Energy Distribution (PED) calculations to assign vibrational modes (e.g., C–N stretching at ~1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., ethyl group at N1 vs. C2) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO energies, predicting charge transfer behavior and nucleophilic/electrophilic sites .

- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation. Compare computed vs. experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .

- Reactivity maps : Generate electrostatic potential (ESP) surfaces to identify reactive regions for electrophilic substitution or hydrogen bonding .

Q. What strategies are employed to resolve contradictions in biological activity data among structurally similar benzimidazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at C6) and test anti-anxiety activity via elevated plus maze assays (e.g., compound ZH vs. ZE in ) .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT6 receptors). Validate predictions with site-directed mutagenesis (e.g., Ser193Ala mutations in 5-HT6R) .

- Metabolic profiling : Conduct LC-MS to assess stability in microsomal assays, ruling out false positives due to rapid degradation .

Q. How can hydrogen bonding patterns and crystal packing interactions be analyzed to predict the solid-state behavior of this compound?

- Methodology :

- Graph set analysis : Classify hydrogen bonds (e.g., D¹₁ motifs for N–H⋯O interactions) using Etter’s formalism. Compare with Cambridge Structural Database (CSD) entries to identify common motifs .

- Hirshfeld surfaces : Generate 2D fingerprint plots (via CrystalExplorer) to quantify intermolecular contacts (e.g., H⋯H vs. C⋯O interactions) .

- Thermal analysis : Perform DSC/TGA to correlate melting points with packing efficiency (e.g., layered vs. helical arrangements) .

Application-Oriented Questions

Q. What methodologies are used to evaluate the potential of this compound derivatives as serotonin 5-HT6 receptor antagonists?

- Methodology :

- Pharmacophore modeling : Define essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) using Schrödinger’s Phase. Validate with radioligand displacement assays (³H-LSD as a tracer) .

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with h5-HT6R. Compare IC₅₀ values against reference antagonists (e.g., SB-271046) .

- Selectivity screening : Test against off-target receptors (e.g., 5-HT2A, D₂) to ensure specificity .

Data Contradiction Analysis

Q. How can discrepancies in reported anti-inflammatory activities of benzimidazole derivatives be addressed experimentally?

- Methodology :

- Dose-response curves : Re-evaluate IC₅₀ values for COX-2 inhibition across multiple cell lines (e.g., RAW 264.7 vs. THP-1) to rule out cell-type specificity .

- Crystallographic validation : Confirm stereochemical purity (e.g., enantiomeric excess via chiral HPLC) to eliminate batch-to-batch variability .

- In vivo models : Compare carrageenan-induced paw edema (acute) vs. collagen-induced arthritis (chronic) to assess context-dependent efficacy .

Advanced Material Design

Q. How can this compound be incorporated into luminescent metal-organic frameworks (MOFs) for sensing applications?

- Methodology :

- Ligand design : Functionalize the benzimidazole N1 position with pyridyl or carboxylate groups to enhance metal coordination (e.g., CuI or Cd²⁺ nodes) .

- Solvothermal synthesis : Assemble MOFs at 80–120°C in DMF/water mixtures. Characterize porosity via N₂ adsorption isotherms (BET surface area >500 m²/g) .

- Sensing assays : Test luminescence quenching with nitroaromatics (e.g., picric acid) or metal ions (Fe³⁺) using fluorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.